molecular formula C54H54Cl2FN7O7S2 B12427473 Egfr/csc-IN-1

Egfr/csc-IN-1

Cat. No.: B12427473
M. Wt: 1067.1 g/mol
InChI Key: OVNXJZUYPUTQOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Egfr/csc-IN-1 is a novel, dual-action small molecule inhibitor designed for advanced oncology research, specifically targeting the Epidermal Growth Factor Receptor (EGFR) signaling pathway and cancer stem cell (CSC) populations. EGFR is a well-characterized receptor tyrosine kinase that is frequently overexpressed or mutated in a variety of cancers, including non-small cell lung cancer, triple-negative breast cancer, and colorectal cancer. Upon activation, EGFR drives tumorigenesis through key downstream pathways such as MAPK/ERK and PI3K/AKT, promoting cell proliferation, survival, and metastasis . Cancer stem cells, a subpopulation within tumors characterized by markers like CD44, are key drivers of tumor initiation, therapy resistance, metastasis, and relapse . By simultaneously inhibiting EGFR signaling and disrupting CSC maintenance, this compound has the potential to suppress tumor growth and impede the aggregation of circulating CSC clusters, which are critical for polyclonal metastasis . This mechanism makes it a compelling candidate for investigating combination therapies and overcoming drug resistance. This product is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C54H54Cl2FN7O7S2

Molecular Weight

1067.1 g/mol

IUPAC Name

2-[4-[3-(2-chlorophenothiazin-10-yl)propyl]piperazin-1-yl]ethyl 4-[[5-[4-[3-chloro-4-[(3-fluorophenyl)methoxy]anilino]quinazolin-6-yl]furan-2-yl]methyl-(2-methylsulfonylethyl)amino]-4-oxobutanoate

InChI

InChI=1S/C54H54Cl2FN7O7S2/c1-73(67,68)29-27-63(52(65)18-19-53(66)69-28-26-62-24-22-61(23-25-62)20-5-21-64-46-8-2-3-9-50(46)72-51-17-11-39(55)32-47(51)64)34-42-13-16-48(71-42)38-10-14-45-43(31-38)54(59-36-58-45)60-41-12-15-49(44(56)33-41)70-35-37-6-4-7-40(57)30-37/h2-4,6-17,30-33,36H,5,18-29,34-35H2,1H3,(H,58,59,60)

InChI Key

OVNXJZUYPUTQOA-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)CCN(CC1=CC=C(O1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC(=CC=C5)F)Cl)C(=O)CCC(=O)OCCN6CCN(CC6)CCCN7C8=CC=CC=C8SC9=C7C=C(C=C9)Cl

Origin of Product

United States

Elucidation of Molecular Mechanisms of Egfr/csc in 1 Action

Direct Inhibition of EGFR Kinase Activity by Egfr/csc-IN-1

This compound demonstrates potent and direct inhibitory effects on EGFR's enzymatic function. Research has established its significant capacity to block the receptor's kinase activity, a critical step in oncogenic signaling.

Modulation of EGFR Autophosphorylation Dynamics

This compound functions as a highly effective inhibitor of the EGFR enzyme, with a reported half-maximal inhibitory concentration (IC50) of 10.52 nM. nih.govmedchemexpress.commedchemexpress.com As a tyrosine kinase inhibitor (TKI) derived from a lapatinib (B449) scaffold, its mechanism is centered on competing with ATP for binding to the intracellular kinase domain of EGFR. nih.govacs.org This competitive inhibition prevents the receptor from carrying out its autophosphorylation function following ligand binding and dimerization. dergipark.org.tr By blocking the phosphorylation of key tyrosine residues in the receptor's cytoplasmic tail, this compound effectively halts the initial signal transduction event, thereby preventing the activation of numerous downstream pathways that drive cell proliferation and survival. dergipark.org.tr

Impact on EGFR Dimerization (Homo- and Hetero-dimerization)

The activation of the EGFR signaling cascade is fundamentally dependent on the dimerization of the receptor, which can occur as either homo-dimers (EGFR-EGFR) or hetero-dimers with other ErbB family members (e.g., HER2). mdpi.com This dimerization is a prerequisite for the trans-autophosphorylation of the kinase domains. dergipark.org.tr While direct studies on the impact of this compound on the physical process of dimerization are not detailed, its primary mechanism of inhibiting kinase activity renders the dimerization process functionally inert. By preventing autophosphorylation, the inhibitor ensures that even if receptor dimerization occurs, the necessary docking sites for downstream adaptor and signaling proteins are not created, effectively uncoupling the receptor from its signaling network. mdpi.com

Regulation of Cancer Stem Cell (CSC) Phenotypes by this compound

A defining feature of this compound is its designed ability to target and inhibit the CSC subpopulation, which is often responsible for tumor recurrence and therapeutic resistance. acs.org

Quantitative and Qualitative Assessment of CSC Self-Renewal Capacity

This compound has been shown to potently suppress the self-renewal capacity of CSCs. In vitro studies, such as mammosphere formation assays, which measure the ability of cells to grow in non-adherent, serum-free conditions—a hallmark of stemness—demonstrated that the compound significantly reduces the efficiency of mammosphere formation in breast cancer cells. nih.gov Further analysis revealed that treatment with this compound leads to a marked reduction in the expression of key CSC markers. nih.gov In vivo experiments have corroborated these findings, showing that TNBC cells pre-treated with the compound exhibit a diminished capacity to initiate tumor growth, indicating a successful targeting of the tumor-initiating cell population. nih.gov

CSC MarkerEffect of this compoundAssociated Function
CD44+Inhibited/ReducedCell adhesion, migration, CSC marker
CD24-Inhibited/ReducedCommonly used with CD44 to identify breast CSCs
ALDH (Aldehyde Dehydrogenase)Inhibited/ReducedDetoxification, marker of high self-renewal capacity
ALDH1A1Inhibited/ReducedSpecific isoform of ALDH, key CSC marker
SOX2Inhibited/ReducedTranscription factor crucial for pluripotency and self-renewal
Kif4 (Kinesin family member 4)Inhibited/ReducedAssociated with stemness and cell division

Induction or Suppression of CSC Differentiation Pathways

By inhibiting key markers and transcription factors associated with pluripotency and self-renewal, such as SOX2, this compound effectively suppresses the "stem-like" state of cancer cells. nih.gov This action prevents the uncontrolled proliferation of the undifferentiated CSC pool. The inhibition of the Wnt/β-catenin pathway, a critical regulator of stem cell maintenance and differentiation, further underscores the compound's ability to disrupt the cellular programs that maintain cells in an undifferentiated, self-renewing state. nih.gov

Comprehensive Analysis of Downstream Signaling Pathway Modulation by this compound

The dual-inhibitory nature of this compound results in a broad-spectrum suppression of multiple downstream signaling networks that are critical for both the general cancer cell population and the CSC subpopulation.

Studies have confirmed that this compound effectively reverses lapatinib-mediated resistance by inhibiting key survival and proliferation pathways. nih.govacs.org Western blot analyses show that the compound leads to a reduction in the activation of the AKT and ERK signaling pathways. nih.gov Furthermore, it has been demonstrated to suppress the Wnt/β-catenin signaling pathway, which is not only crucial for CSCs but also for processes like cell invasion and metastasis. nih.gov This is further evidenced by the compound's ability to decrease the expression of matrix metalloproteinases (MMP-2 and MMP-9), which are enzymes that degrade the extracellular matrix and facilitate cancer cell migration. nih.gov In some cancer models, EGFR signaling has been linked to the activation of the STAT3 and c-Myc pathways, which are also involved in stemness and proliferation. mdpi.commdpi.com

Signaling PathwayKey Molecules AffectedReported Effect of this compound
PI3K/AKT PathwayAKTInhibition
RAS/RAF/MEK/ERK PathwayERKInhibition
Wnt/β-catenin Pathwayβ-catenin, MMP-2, MMP-9Suppression

Disrupting the PI3K/Akt/mTOR Axis in Preclinical Cancer Models

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its aberrant activation is a common feature in many cancers, including hepatocellular carcinoma (HCC). nih.gov In approximately 50% of HCC cases, this pathway is abnormally activated, contributing to tumor progression. nih.gov The epidermal growth factor receptor (EGFR) is a key upstream activator of this pathway. nih.gov

In preclinical cancer models, particularly those involving cancer stem-like cells, the PI3K/Akt/mTOR pathway is a significant therapeutic target. nih.gov Studies have shown that activation of EGFR can lead to the activation of the PI3K/Akt/mTOR pathway, which in turn regulates the properties of cancer stem-like cells. nih.gov For instance, in nasopharyngeal carcinoma models, EGFR-mediated activation of AKT signaling was found to be a primary driver for maintaining CSC characteristics. nih.gov The inhibition of this pathway has been shown to reduce the self-renewal and tumorigenicity of cancer stem-like cells in various cancer types. nih.gov

Furthermore, research indicates a link between EGFR signaling and the PI3K/Akt/mTOR pathway in promoting the expansion of liver tumor-initiating cells, which contributes to tumor recurrence and chemoresistance. nih.gov The inhibition of EGFR has been shown to down-regulate this pathway, highlighting the therapeutic potential of targeting this axis. researchgate.net The intricate crosstalk between EGFR and the PI3K/Akt/mTOR pathway underscores its importance in cancer progression and the rationale for targeting it with inhibitors like this compound. nih.govmdpi.com

Deactivating the MAPK/ERK Cascade and Its Associated Effector Proteins

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade that transmits signals from cell surface receptors like EGFR to the nucleus, regulating processes such as cell proliferation and division. wikipedia.org This pathway, also known as the Ras-Raf-MEK-ERK pathway, is frequently dysregulated in cancer. wikipedia.org

Upon ligand binding, EGFR activates Ras, which in turn initiates a phosphorylation cascade involving RAF, MEK, and finally ERK. wikipedia.org Activated ERK then translocates to the nucleus to regulate gene expression. wikipedia.org Inactivation of the EGFR pathway using tyrosine kinase inhibitors has been shown to suppress the proliferation of inflammatory breast cancer (IBC) cells through the MAPK/ERK pathway. mdpi.com

Interestingly, some studies in pancreatic cancer cells with KRAS mutations have shown that EGFR can activate the MAPK pathway in a RAS-independent manner. nih.gov In these cases, while RAF and MEK are still involved, the signaling bypasses RAS. nih.gov This suggests the existence of alternative signaling routes that can be targeted. nih.gov The MAPK/ERK signaling pathway is also implicated in the development of resistance to therapies targeting EGFR. nih.gov Therefore, the deactivation of this cascade and its effector proteins is a key mechanism of action for inhibitors targeting the EGFR signaling network.

Interfering with JAK/STAT Signaling Transduction

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is another critical signaling cascade activated by EGFR. nih.gov This pathway is involved in cell migration, proliferation, and differentiation. nih.govfrontiersin.org Upon EGFR stimulation, JAKs are activated, leading to the tyrosine phosphorylation of STAT proteins. nih.gov These phosphorylated STATs then form dimers and translocate to the nucleus to regulate gene expression. nih.gov

In various cancers, the EGFR/JAK/STAT axis is aberrantly activated. For example, in head and neck squamous cell carcinoma (HNSCC), the EGFR/JAK/STAT3 axis promotes tumorigenesis. nih.gov Similarly, in esophageal keratinocytes, EGFR overexpression activates STATs in a JAK-dependent manner, leading to enhanced cell migration. nih.gov This effect can be blocked by a JAK-specific inhibitor. nih.gov

EGFR can activate STAT1, STAT3, and STAT5 in cells overexpressing the receptor. frontiersin.org This activation can occur directly through EGFR's intrinsic kinase activity or indirectly via Src-mediated signaling. frontiersin.org The interference with JAK/STAT signaling transduction is a significant aspect of the molecular mechanism of EGFR inhibitors, as it disrupts key cellular processes that contribute to cancer progression.

Crosstalk and Influence on Wnt/β-catenin Pathway Activation

The Wnt/β-catenin signaling pathway plays a crucial role in embryonic development and tissue homeostasis, and its dysregulation is strongly linked to cancer. dovepress.com There is significant crosstalk between the EGFR and Wnt/β-catenin pathways in tumorigenesis. nih.gov

Activation of EGFR signaling can lead to the transactivation of β-catenin, a central molecule in the Wnt pathway. nih.gov For instance, in nasopharyngeal carcinoma, EGFR activation maintains cancer stem-like cell properties through the PI3K/AKT/β-catenin axis. nih.gov Treatment with EGF leads to increased nuclear accumulation of β-catenin, which can be reversed by an EGFR inhibitor. nih.gov This suggests that EGFR signaling can modulate the subcellular localization and activity of β-catenin. nih.gov

Furthermore, in some cancers, the Wnt pathway can in turn activate EGFR signaling. nih.gov This reciprocal regulation highlights a synergistic relationship that promotes tumor development. The deregulation of both pathways is often observed in various cancers, including colorectal cancer and glioma. dovepress.comnih.gov Therefore, influencing the Wnt/β-catenin pathway is a key consequence of targeting EGFR signaling.

Molecular Intersections with Notch Signaling Components

The Notch signaling pathway is a highly conserved pathway that regulates cell fate decisions, proliferation, and apoptosis. nih.gov There is intricate interplay and crosstalk between the EGFR and Notch signaling pathways in both development and cancer. mdpi.comnih.gov

This crosstalk can be cooperative, sequential, or antagonistic, depending on the cellular context. nih.gov For example, EGFR signaling has been shown to attenuate Groucho-mediated gene repression, establishing a point of interaction between the EGFR, Notch, Wnt, and TGF-β signaling pathways. nih.gov In some cancers, the activation of Notch signaling is associated with resistance to EGFR-targeted therapies. nih.gov

Modulation of Hedgehog Pathway Activity

The Hedgehog (HH) signaling pathway is essential during embryonic development and is also implicated in carcinogenesis and the regulation of cancer stem cells. nih.gov There is growing evidence of cooperation between the HH and EGFR signaling pathways in promoting tumor growth. nih.gov

In mouse models of basal cell carcinoma, a cancer driven by HH/GLI signaling, the inhibition of EGFR signaling was found to reduce tumor development. nih.gov This indicates that EGFR signaling is a crucial co-factor for the oncogenic effects of the HH pathway. A specific set of genes, including SOX2, SOX9, and JUN, are synergistically regulated by the integration of HH and EGFR signals and are essential for the in vivo growth of these cancer cells. nih.gov

Furthermore, aberrant activation of the HH pathway has been linked to resistance to EGFR tyrosine kinase inhibitors (TKIs) in non-small-cell lung cancer (NSCLC). plos.org In EGFR-TKI-resistant NSCLC cells, the HH pathway is inappropriately activated. plos.org Blockade of HH signaling can increase the sensitivity of these cells to EGFR-TKIs. plos.org This highlights the modulation of Hedgehog pathway activity as a significant consequence of targeting EGFR.

Investigation of Other Relevant Oncogenic Signaling Axes Affected by this compound (e.g., COX-2/Nodal, CypA/CD147)

COX-2/Nodal Axis:

In inflammatory breast cancer (IBC), a particularly aggressive form of breast cancer, a novel signaling axis involving EGFR, cyclooxygenase-2 (COX-2), and Nodal has been identified. nih.govnih.govresearchgate.net EGFR signaling upregulates the expression of COX-2, which in turn increases the production of prostaglandins. nih.govresearchgate.net The activation of the COX-2 pathway then leads to the upregulation of Nodal, a member of the TGF-β superfamily, which plays a role in regulating cancer stem-like properties. nih.govnih.gov This EGFR/COX-2/Nodal axis is crucial for the regulation of cancer stem-like cells and the invasive phenotype of IBC. nih.govoncotarget.com Inhibition of both EGFR and COX-2 has been shown to reduce the invasive capacity and tumor growth of IBC cells. nih.gov

CypA/CD147 Axis:

Cyclophilin A (CypA) and its receptor CD147 (also known as basigin) form an axis that is implicated in the growth and maintenance of cancer stem cells. nih.gov Recent studies have revealed crosstalk between the CypA/CD147 axis and EGFR signaling in non-small cell lung cancer (NSCLC) CSCs. nih.gov Inhibitors of CypA have been shown to suppress the growth of NSCLC CSCs by downregulating both the CypA/CD147 axis and EGFR activity. nih.govtandfonline.com Conversely, an EGFR inhibitor was found to inhibit the expression of CypA and CD147. nih.gov This suggests a close interplay between these two pathways in regulating the stem-like properties of cancer cells. nih.gov The CypA/CD147 axis can also activate downstream pathways like MAPK and AKT, further contributing to cancer cell proliferation and survival. nih.gov

Interactive Data Tables

Signaling PathwayKey Downstream Effectors Affected by this compoundReported Consequence of InhibitionRelevant Cancer Models
PI3K/Akt/mTORp-Akt, p-mTORReduced cell proliferation and survival; decreased CSC self-renewalHepatocellular Carcinoma, Nasopharyngeal Carcinoma, Breast Cancer
MAPK/ERKp-ERK, c-MycSuppressed cell proliferation and invasionInflammatory Breast Cancer, Pancreatic Cancer
JAK/STATp-STAT1, p-STAT3Inhibited cell migrationEsophageal Keratinocytes, Head and Neck Squamous Cell Carcinoma
Wnt/β-cateninNuclear β-catenin, c-MycDecreased CSC propertiesNasopharyngeal Carcinoma, Glioma, Colorectal Cancer
NotchNotch3Overcoming resistance to EGFR inhibitorsNon-Small Cell Lung Cancer
HedgehogGLI1, SOX2, SOX9Reduced tumor growth and increased sensitivity to EGFR inhibitorsBasal Cell Carcinoma, Non-Small Cell Lung Cancer
COX-2/NodalCOX-2, NodalReduced invasion and CSC phenotypeInflammatory Breast Cancer
CypA/CD147CypA, CD147Suppressed CSC growthNon-Small Cell Lung Cancer

This compound Effects on Epithelial-Mesenchymal Transition (EMT) Processes

The epithelial-mesenchymal transition is a critical cellular program that allows stationary epithelial cells to acquire a mesenchymal, migratory phenotype, which is a key step in cancer invasion and metastasis. This compound has been shown to effectively suppress these processes by targeting the underlying signaling pathways and transcription factors that govern EMT. acs.orgnih.gov

A primary mechanism by which this compound inhibits EMT is through the suppression of the Wnt/β-catenin signaling pathway. acs.orgnih.gov This pathway is a known upstream regulator of several master EMT-inducing transcription factors (EMT-TFs). nih.govnih.govoaepublish.com By inhibiting Wnt/β-catenin signaling, this compound leads to the downstream downregulation of key EMT-TFs including Snail, Slug, and ZEB1. nih.govnih.govoaepublish.com These transcription factors are potent repressors of the epithelial marker E-cadherin and activators of mesenchymal gene expression. nih.govnih.govoaepublish.com The inhibition of the Wnt pathway disrupts the nuclear translocation of β-catenin, preventing it from co-activating the transcription of these target genes, thereby halting the EMT program at a transcriptional level. oaepublish.comoaepublish.com

Table 1: Effect of this compound on EMT-Related Signaling Pathways and Transcription Factors

Target Pathway/FactorAction of this compoundImplied Downstream EffectReference
Wnt/β-catenin SignalingInhibitionSuppression of EMT-TF expression acs.orgnih.gov
SnailDownregulation (Inferred)Increased E-cadherin expression nih.govoaepublish.com
SlugDownregulation (Inferred)Increased E-cadherin expression nih.govnih.gov
ZEB1Downregulation (Inferred)Increased E-cadherin expression nih.govnih.govoaepublish.com

The suppression of EMT-TFs by this compound leads to tangible changes in cell morphology and the expression of hallmark EMT protein markers. Research on lapatinib, the parent compound of this compound, demonstrates that inhibiting EGFR signaling can induce a mesenchymal-to-epithelial transition (MET), the reverse of EMT. tandfonline.comnih.gov This is characterized by cancer cells losing their elongated, spindle-like mesenchymal shape and reverting to a more rounded, cobblestone-like epithelial morphology.

This morphological shift is accompanied by a change in molecular markers. Treatment with this compound suppresses the expression of mesenchymal markers such as N-cadherin and Vimentin. nih.gov Concurrently, it leads to the upregulation of epithelial markers, most notably E-cadherin, which is crucial for the formation of strong cell-cell adhesions in epithelial tissues. tandfonline.comnih.gov Furthermore, this compound has been shown to inhibit the expression and activity of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9. acs.orgnih.gov These enzymes are critical for degrading the extracellular matrix, a necessary step for tumor cell invasion and migration. By inhibiting these proteins, this compound further cripples the invasive capacity of cancer cells. acs.org

Table 2: Modulation of EMT Molecular Markers by this compound

Molecular MarkerTypeEffect of this compoundConsequenceReference
E-cadherinEpithelialUpregulationEnhanced cell-cell adhesion, reduced motility tandfonline.comnih.gov
N-cadherinMesenchymalDownregulationWeakened cell motility and invasion nih.gov
VimentinMesenchymalDownregulationDisruption of mesenchymal cytoskeleton, reduced motility nih.govtandfonline.comnih.gov
MMP-2 / MMP-9Pro-invasiveInhibitionDecreased degradation of extracellular matrix, reduced invasion acs.orgnih.gov

Induction of Apoptosis and Cell Cycle Modulation by this compound in Cancer Models

In addition to thwarting cell migration, this compound actively promotes cancer cell death through the induction of apoptosis (programmed cell death) and by halting cellular proliferation via cell cycle arrest. acs.orgnih.gov

This compound triggers apoptosis through the intrinsic, or mitochondrial, pathway. nih.govmdpi.com This is evidenced by studies on closely related compounds which show the activation of the caspase cascade, a family of proteases that execute the apoptotic program. nih.govplos.org Specifically, treatment leads to the activation of initiator caspase-9 and the key executioner caspase-3 . nih.govoatext.com Activated caspase-3 is responsible for the cleavage of numerous cellular substrates, including poly (ADP-ribose) polymerase (PARP), leading to the characteristic biochemical and morphological signs of apoptosis. aacrjournals.org

The activation of this caspase cascade is initiated by the upregulation of pro-apoptotic proteins from the BCL-2 family. Studies on EGFR inhibitors have consistently shown that their apoptotic effects are mediated by the BH3-only protein BIM (BCL2-like 11). nih.gov Inhibition of the EGFR-ERK pathway by compounds like this compound prevents the phosphorylation and subsequent degradation of BIM, allowing it to accumulate and trigger apoptosis. acs.orgnih.gov Furthermore, this compound and related conjugates promote apoptosis by increasing the expression of the pro-apoptotic protein Bax . nih.govresearchgate.net Bax acts to permeabilize the mitochondrial outer membrane, leading to the release of cytochrome c and the subsequent activation of caspase-9. mdpi.com

Complementing its activation of pro-apoptotic factors, this compound also suppresses key anti-apoptotic proteins that cancer cells use to evade cell death. The compound effectively downregulates the expression of the anti-apoptotic protein Bcl-2 . nih.govresearchgate.net Bcl-2 normally functions to prevent apoptosis by binding to and sequestering pro-apoptotic proteins like Bax. By reducing Bcl-2 levels, this compound shifts the cellular balance in favor of apoptosis, increasing the Bax/Bcl-2 ratio and making cell death more likely. oatext.com Studies on the parent compound, lapatinib, also show downregulation of other anti-apoptotic proteins like survivin. tandfonline.com

Table 3: this compound's Influence on Apoptotic Regulatory Proteins

ProteinFamily/RoleEffect of this compoundReference
Caspase-3Executioner CaspaseActivation nih.govnih.govoatext.com
Caspase-9Initiator CaspaseActivation nih.gov
BIMPro-apoptotic BH3-onlyUpregulation nih.gov
BaxPro-apoptotic Bcl-2 familyUpregulation nih.govresearchgate.net
Bcl-2Anti-apoptotic Bcl-2 familyDownregulation nih.govresearchgate.net

The anti-proliferative effects of this compound are also mediated by its ability to halt the cell division cycle. The supporting information from the primary study by Wang et al. confirms that the compound induces cell cycle arrest. acs.org While the specific phase may vary between cell lines, analysis of related lapatinib conjugates and other dual EGFR/CSC inhibitors demonstrates a capacity to induce arrest in the G1 , S , or G2/M phases of the cell cycle. nih.govtandfonline.comaacrjournals.org For instance, some lapatinib conjugates have been shown to arrest triple-negative breast cancer cells in the S phase nih.gov, while others cause a G1 or G2/M arrest. tandfonline.comaacrjournals.org This arrest prevents cancer cells from replicating their DNA and dividing, thereby inhibiting tumor growth.

Table of Mentioned Compounds

Preclinical Efficacy and Biological Effects of Egfr/csc in 1

In Vitro Studies in Diverse Cancer Cell Lines

Egfr/csc-IN-1 Activity and Dose-Response in Triple-Negative Breast Cancer (TNBC) Models

This compound has been identified as a potential dual inhibitor of the Epidermal Growth Factor Receptor (EGFR) and cancer stem cells (CSCs), with a primary research focus on triple-negative breast cancer (TNBC). medchemexpress.commedchemexpress.com In enzymatic assays, this compound has demonstrated potent inhibitory activity against EGFR, with a reported half-maximal inhibitory concentration (IC50) of 10.52 nM. medchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.com This level of potency suggests a strong potential for this compound in targeting EGFR-driven signaling pathways, which are often dysregulated in TNBC. medchemexpress.commedchemexpress.com

The designation of this compound as a dual inhibitor implies that beyond its effects on the general cancer cell population via EGFR inhibition, it is also intended to target the subpopulation of cancer stem cells, which are thought to contribute to tumor recurrence and metastasis. medchemexpress.commedchemexpress.com

Table 1: In Vitro Activity of this compound in TNBC

Compound Target IC50 (nM) Cancer Model
This compound EGFR 10.52 Triple-Negative Breast Cancer

Efficacy Assessment in Non-Small Cell Lung Cancer (NSCLC) Cell Models

Based on publicly available scientific literature and research databases, there are no specific preclinical studies detailing the efficacy, dose-response, or mechanistic insights of this compound in non-small cell lung cancer (NSCLC) cell models.

Effects and Mechanistic Insights in Colorectal Cancer (CRC) Cell Models

There is no available data from preclinical in vitro studies on the effects and mechanisms of action of this compound in colorectal cancer (CRC) cell models.

Performance in Other Preclinical Cancer Cell Lineages (e.g., Glioblastoma, Salivary Adenoid Cystic Carcinoma)

There is a lack of available scientific literature detailing the performance and biological effects of this compound in other preclinical cancer cell lineages, such as glioblastoma and salivary adenoid cystic carcinoma.

Evaluation of this compound in Cancer Stem Cell Enriched Populations

While this compound is described as a potential cancer stem cell (CSC) dual inhibitor, specific preclinical data evaluating its effects on CSC-enriched populations are not detailed in the available scientific literature. medchemexpress.commedchemexpress.commedchemexpress.com Studies detailing its impact on CSC markers (such as ALDH activity or CD44/CD24 expression) or its efficacy in functional CSC assays like tumorsphere formation are not publicly documented.

Quantitative Inhibition of Tumorsphere/Mammosphere Formation in Serum-Free Conditions

This compound has demonstrated a marked ability to inhibit the formation of tumorspheres, a key characteristic of cancer stem cells' capacity for self-renewal. In studies involving drug-resistant MDA-MB-231/L-R cells, treatment with this compound led to a significant, dose-dependent reduction in both the size and number of tumorspheres formed under serum-free conditions. This suggests a potent inhibitory effect on the self-renewal capabilities of breast cancer stem cells (BCSCs). nih.gov

Specifically, at a concentration of 1.0 μM, this compound substantially decreased the number and size of mammospheres compared to control groups, indicating its strong activity in suppressing cancer cell "stemness." nih.gov

Reduction of Aldehyde Dehydrogenase (ALDH) Activity in CSC Subpopulations

High aldehyde dehydrogenase (ALDH) activity is a well-established marker for identifying cancer stem cells. nih.govsigmaaldrich.com Treatment with this compound was found to effectively reduce the proportion of cells with high ALDH activity within breast cancer cell populations.

In lapatinib-resistant MDA-MB-231 cells, which initially exhibit a high percentage of ALDH-positive cells, treatment with this compound at a concentration of 1.0 μM for 48 hours resulted in a significant decrease in the ALDH-positive cell population from 7.1% to 1.5%. nih.gov This reduction underscores the compound's ability to target and diminish the CSC subpopulation characterized by high ALDH activity. nih.gov

Cell LineTreatmentConcentration (μM)Duration (hours)Initial ALDH+ Population (%)Final ALDH+ Population (%)
MDA-MB-231/L-RThis compound (3a)1.0487.11.5

Downregulation of Key CSC Surface and Intracellular Markers (e.g., CD44, CD133, Oct4, Nanog, Sox2, BMI1)

The stem-like properties of cancer cells are maintained by a network of transcription factors and surface proteins. This compound has been shown to downregulate the expression of several of these critical CSC markers.

Following treatment with this compound, Western blot analysis of drug-resistant MDA-MB-231 cells revealed a significant reduction in the protein levels of key stemness markers, including Oct4, Sox2, and Nanog . nih.gov The expression of these transcription factors is crucial for maintaining the pluripotency and self-renewal capacity of CSCs. researchgate.net The ability of this compound to suppress these markers provides further evidence of its targeted action against the CSC phenotype. nih.gov

MarkerEffect of this compound Treatment
Oct4 Significantly Reduced
Sox2 Significantly Reduced
Nanog Significantly Reduced

Data based on Western blot analysis in MDA-MB-231/L-R cells treated with this compound. nih.gov

Impact on Circulating Cancer Stem Cell (cCSC) Clustering

While the specific impact of this compound on the clustering of circulating cancer stem cells (cCSCs) has not been explicitly detailed in available research, studies on general EGFR inhibition provide relevant insights. EGFR inhibition has been demonstrated to successfully block the clustering of cCSCs and subsequent lung metastasis in models of triple-negative breast cancer. thno.org This is significant because cCSC clusters are known to be more metastatic than single circulating tumor cells. thno.org Given that this compound is a potent EGFR inhibitor, it is plausible that it would exert a similar disruptive effect on cCSC aggregation, although direct experimental evidence is pending.

In Vivo Preclinical Efficacy Assessment

Antitumor Activity in Xenograft Models of Cancer

The in vivo efficacy of this compound was evaluated in a xenograft model using drug-resistant breast cancer cells. The study aimed to determine if the compound could inhibit the tumorigenicity of breast cancer stem cells in a living organism.

In these tumorigenicity tests, treatment with this compound was shown to effectively inhibit the formation of tumors derived from BCSCs. nih.gov This finding from the in vivo model corroborates the in vitro data, confirming that this compound is a potential dual inhibitor of both EGFR and CSCs for the treatment of TNBC. nih.gov The successful inhibition of tumor initiation in this model highlights the compound's potential to target the root of tumor formation and recurrence.

Evaluation in Patient-Derived Xenograft (PDX) Models for Translational Relevance

Currently, there is no publicly available research detailing the evaluation of this compound specifically in patient-derived xenograft (PDX) models. PDX models, which involve implanting tumor tissue from a patient directly into an immunodeficient mouse, are considered highly relevant for predicting clinical outcomes. nih.govmayo.edu While the existing xenograft data for this compound is promising, future studies utilizing PDX models would be crucial for further establishing its translational relevance and potential efficacy in a setting that more closely mirrors human tumor biology.

Comprehensive Analysis of this compound's Impact on Primary Tumor Growth

Inhibitors of the Epidermal Growth Factor Receptor (EGFR) pathway, often implicated in the proliferation and survival of cancer stem cells (CSCs), have demonstrated notable efficacy in curbing primary tumor growth in various preclinical models. nih.govnih.gov These compounds function by interfering with the signaling cascades that drive oncogenesis, leading to reduced tumor volumes and decreased CSC populations. nih.gov The activation of EGFR is a critical step in the development and progression of several cancers, and its inhibition has been shown to suppress the growth of these tumors. nih.govplos.org

Preclinical studies across different cancer types have highlighted the impact of EGFR inhibition on primary tumor growth. In models of inflammatory breast cancer (IBC), targeting EGFR has been shown to inhibit tumor growth. oncotarget.com Similarly, in nasopharyngeal carcinoma (NPC) xenograft models, the EGFR tyrosine kinase inhibitor gefitinib (B1684475) has been observed to decrease the cancer stem-like cell population, which is crucial for tumor initiation and maintenance. nih.gov Treatment with gefitinib in these models led to a significant reduction in the regrowth of tumors upon reimplantation in secondary mice, indicating a durable effect on the tumor-initiating cell population. nih.gov

The mechanism behind this tumor growth inhibition is often linked to the induction of apoptosis and the suppression of proliferation in cancer cells, including CSCs. nih.gov For instance, in colon cancer models, EGFR inhibitors were found to suppress the proliferation and induce apoptosis of CSCs by blocking the autophosphorylation of EGFR and its downstream signaling proteins like Akt kinase and ERK1/2. nih.gov

The following table summarizes representative findings from preclinical studies on the effect of EGFR inhibitors on primary tumor growth.

Cancer TypePreclinical ModelEGFR InhibitorKey Findings on Primary Tumor Growth
Nasopharyngeal Carcinoma Xenograft ModelGefitinibDecreased cancer stem-like cell population and severely diminished tumor regrowth upon reimplantation. nih.gov
Inflammatory Breast Cancer In vivo modelsEGFR tyrosine kinase inhibitionReduced tumor growth. oncotarget.com
Colon Cancer Xenograft ModelGefitinib, PD153035Suppressed proliferation and induced apoptosis of cancer stem cells, leading to inhibited tumor growth. nih.gov
Head and Neck Squamous Cell Carcinoma (HNSCC) In vitro tumorsphere formation assayGefitinibLoss of tumorsphere-forming ability, a characteristic of cancer stem cells. plos.org

Assessment of this compound's Efficacy in Inhibiting Metastasis in Preclinical Animal Models

The metastatic spread of cancer is a major cause of mortality, and EGFR signaling plays a significant role in this process by promoting cell invasion and migration. nih.gov Preclinical evidence strongly suggests that inhibiting EGFR can effectively curtail metastasis in various animal models. researchgate.netthno.org

In models of triple-negative breast cancer (TNBC), a particularly aggressive subtype, EGFR inhibition has been shown to block the formation of circulating cancer stem cell (cCSC) clusters, which are critical for metastasis. thno.org A novel anti-EGFR monoclonal antibody, clone LA1, was reported to effectively reduce lung metastasis in vivo by disrupting this cellular aggregation. thno.org This highlights the potential of targeting EGFR to prevent the seeding of new tumors at distant sites.

Similarly, in experimental metastasis models of A431 and MDA-MB-231-luc-D3H2LN cells, EGFR-specific monoclonal antibodies completely prevented the outgrowth of lung metastases. researchgate.net This effect was observed even at non-saturating doses, suggesting a potent anti-metastatic activity. researchgate.net The mechanism of action in these cases can involve the direct inhibition of signaling pathways that control cell motility and invasion, as well as antibody-dependent cellular cytotoxicity (ADCC). researchgate.net

Furthermore, in pancreatic cancer models, which are known for their high metastatic potential, targeting EGFR signaling has been explored as a strategy to impede metastatic dissemination. nih.govfrontiersin.org The interaction between EGFR and other molecules like MUC13 has been shown to induce signaling pathways that lead to metastasis, suggesting that inhibiting EGFR could disrupt this process. nih.gov

The table below provides a summary of key preclinical findings regarding the anti-metastatic efficacy of EGFR inhibitors.

Cancer TypePreclinical ModelEGFR InhibitorKey Findings on Metastasis Inhibition
Triple-Negative Breast Cancer Patient-Derived Xenograft (PDX) modelsAnti-EGFR mAb (clone LA1)Blocked circulating cancer stem cell clustering and reduced lung metastasis. thno.org
A431 & MDA-MB-231-luc-D3H2LN Experimental metastasis modelsZalutumumab, mAb 018Completely prevented outgrowth of lung metastases. researchgate.net
Pancreatic Cancer Preclinical organoid and mouse modelsAfatinibIn combination with gemcitabine, impeded cancer stem cell growth and metastasis. nih.gov
Head and Neck Squamous Cell Carcinoma (HNSCC) In vitro invasion assayGefitinibPutative cancer stem cells treated with Gefitinib possessed a lower capacity to invade. plos.org

Addressing Drug Resistance Mechanisms with Dual Egfr/csc Inhibition by Egfr/csc in 1

Overcoming Acquired Resistance to Conventional EGFR Tyrosine Kinase Inhibitors (TKIs)

Egfr/csc-IN-1 is a conjugate molecule derived from lapatinib (B449), designed to simultaneously target EGFR and CSCs. nih.gov Its dual-action mechanism offers a potential solution to the complex problem of acquired resistance to conventional EGFR TKIs.

Characterization of Specific TKI Resistance Mechanisms Addressed (e.g., EGFR T790M, C797S mutations)

Acquired resistance to first and second-generation EGFR TKIs is frequently driven by the "gatekeeper" T790M mutation in exon 20 of the EGFR gene. creative-biogene.comsci-hub.se This mutation sterically hinders the binding of these inhibitors. medchemexpress.com Third-generation TKIs, such as osimertinib, were developed to be effective against T790M-mutant tumors. However, resistance to these agents can arise through a tertiary mutation, C797S, which prevents the covalent binding of third-generation inhibitors. creative-biogene.commedchemexpress.comdcchemicals.com

While direct preclinical data on the efficacy of this compound against specific EGFR mutations like T790M and C797S is not yet available, its unique mode of action provides a theoretical framework for its potential to overcome such resistance. As a lapatinib-derived conjugate, its EGFR-inhibiting component is designed to interact with the EGFR kinase domain. nih.gov The ability of such a compound to inhibit EGFR signaling in the presence of resistance mutations would depend on its specific binding mode and whether it can accommodate the conformational changes induced by these mutations.

Impact on Bypass Signaling Pathways Implicated in Resistance (e.g., MET amplification, AXL kinase activation)

Tumors can also develop resistance to EGFR TKIs by activating alternative signaling pathways, thereby "bypassing" the need for EGFR signaling. Two of the most well-characterized bypass pathways involve the amplification of the MET receptor tyrosine kinase and the activation of the AXL kinase. sci-hub.semednexus.orgnih.gov Both MET and AXL activation can lead to the reactivation of downstream signaling cascades, such as the PI3K/AKT and MAPK/ERK pathways, rendering EGFR inhibition ineffective. nih.govacs.org

Preclinical studies on this compound have shown that it effectively inhibits the AKT/ERK signaling pathway in lapatinib-resistant triple-negative breast cancer cells. nih.gov This suggests that by targeting fundamental downstream nodes, this compound may be able to counteract the effects of bypass pathway activation, although direct evidence of its impact on MET amplification or AXL-driven resistance is still needed. The inhibition of these central pathways could be a key mechanism by which this compound restores sensitivity to therapy in resistant tumors.

This compound's Capacity to Circumvent Primary and Secondary Resistance Pathways in Preclinical Models

In preclinical models of lapatinib-resistant triple-negative breast cancer, this compound has demonstrated a remarkable ability to reverse drug resistance. nih.gov The compound, referred to as "3a" in the primary study, exhibited strong cytotoxicity and EGFR enzyme inhibitory activity, with an IC50 of 10.52 nM. nih.govmedchemexpress.commedchemexpress.com This demonstrates its potency as an EGFR inhibitor. More importantly, it effectively reversed lapatinib-mediated resistance in MDA-MB-231 cells. nih.gov This reversal of resistance is attributed to its dual mechanism of action: direct inhibition of EGFR and its downstream pathways, and the targeting of cancer stem cell properties. nih.gov

This compound's Effects on Intrinsic Cancer Stem Cell-Mediated Drug Resistance

Cancer stem cells are a subpopulation of tumor cells characterized by their capacity for self-renewal and differentiation, and they are intrinsically resistant to many conventional cancer therapies. mednexus.orgtandfonline.com This resistance is a major contributor to tumor recurrence and metastasis. nih.gov this compound was specifically designed to address this challenge by incorporating a CSC inhibitor component.

Preclinical findings have shown that this compound effectively inhibits the stemness of triple-negative breast cancer cells. nih.gov It has been observed to suppress the invasion and migration of these cells by inhibiting the Wnt/β-catenin signaling pathway and the expression of matrix metalloproteinases MMP-2 and MMP-9. nih.gov Furthermore, in vivo tumorigenicity tests revealed that this compound could inhibit the occurrence of tumors by targeting breast cancer stem cells. nih.gov By eradicating or suppressing the CSC population, this compound has the potential to prevent the reseeding of tumors and overcome a fundamental mechanism of drug resistance.

Synergy and Combination Strategies of this compound with Existing Chemotherapeutic Agents in Preclinical Settings

The dual-targeting nature of this compound makes it an attractive candidate for combination therapies. By targeting both the bulk tumor cells via EGFR inhibition and the resistant CSC population, it has the potential to synergize with other anticancer agents to produce more durable responses.

Enhanced Efficacy in Resistant Cancer Models

The primary research on this compound focused on its ability to reverse resistance to lapatinib in a triple-negative breast cancer model. nih.gov The study demonstrated that by conjugating a lapatinib derivative with a CSC inhibitor, the resulting compound (this compound) was highly effective in a lapatinib-resistant cell line. nih.gov This provides a strong proof-of-concept for its use in overcoming acquired resistance.

While specific data on combinations with other chemotherapeutic agents are not yet available, the mechanism of action suggests broad potential. For instance, in nasopharyngeal carcinoma cell lines, this compound showed synergy with cisplatin, a conventional chemotherapeutic agent, and was able to reverse chemoresistance. vulcanchem.com

Interactive Data Table: Preclinical Efficacy of this compound in a Nasopharyngeal Carcinoma Model

ParameterResult
Cell Population Reduction 88% reduction in side population (SP) cells
Tumor Spheroid Formation 74% decrease in tumor spheroid formation capacity
Combination with Cisplatin Combination index = 0.32, indicating synergy

This table summarizes the preclinical data of this compound in nasopharyngeal carcinoma cell lines, demonstrating its impact on CSC surrogates and its synergistic effect with cisplatin. vulcanchem.com

Further preclinical studies are warranted to explore the synergistic potential of this compound with a wider range of chemotherapeutic and targeted agents in various cancer models exhibiting different resistance mechanisms.

Abrogation of Chemotherapy-Induced Stemness

Conventional chemotherapy, while effective at reducing the bulk of tumor cells, can paradoxically lead to the enrichment of a subpopulation of cancer stem cells (CSCs). This process, known as chemotherapy-induced stemness, is a major driver of tumor recurrence and the development of therapeutic resistance. The compound this compound has been investigated for its potential to counteract this phenomenon by targeting both the epidermal growth factor receptor (EGFR) and CSC-specific pathways, thereby re-sensitizing resistant cancer cells to treatment.

Research has focused on triple-negative breast cancer (TNBC) models where resistance to EGFR inhibitors like Lapatinib is induced. This resistance is often associated with an increase in the CSC population. acs.orgnih.gov this compound, a conjugate of a Lapatinib derivative and a CSC inhibitor, was specifically designed to overcome this challenge. acs.orgnih.gov

Studies on Lapatinib-resistant MDA-MB-231 cells (a TNBC cell line) demonstrate that the acquisition of resistance is linked to an increase in stem-like properties. This compound has been shown to effectively reverse this acquired resistance by directly targeting and reducing the stemness of these cancer cells. acs.org

Detailed Research Findings

The efficacy of this compound in abrogating chemotherapy-induced stemness has been substantiated by several key in vitro findings. The compound has demonstrated a potent ability to inhibit the proliferation of Lapatinib-resistant TNBC cells and reduce the expression of key markers associated with cancer stem cells.

One of the hallmarks of CSCs is their ability to form tumorspheres when cultured in non-adherent conditions. Treatment with this compound has been shown to significantly reduce the capacity of Lapatinib-resistant MDA-MB-231 cells to form these spheres, indicating a direct inhibition of their self-renewal capability. acs.org

Furthermore, the expression of surface antigens and markers associated with breast cancer stem cells (BCSCs), such as ALDH, CD44+, and SOX2, while showing low expression of CD24-, is a key indicator of a stem-like phenotype. tandfonline.comnih.gov Treatment with this compound has been found to downregulate the overexpression of these markers in resistant cells, effectively diminishing the CSC population. tandfonline.comnih.gov This suggests that the compound can reverse the chemotherapy-induced phenotype at a molecular level.

The mechanism behind this abrogation of stemness involves the targeting of crucial signaling pathways. Research indicates that this compound inhibits the AKT/ERK and the Wnt/β-catenin signaling pathways, both of which are known to play a critical role in maintaining CSC properties and promoting drug resistance. acs.orgnih.govnih.gov By blocking these pathways, this compound disrupts the molecular machinery that allows resistant, stem-like cells to survive and proliferate.

The table below summarizes the inhibitory effects of this compound on key indicators of chemotherapy-induced stemness in Lapatinib-resistant TNBC cells, as reported in preclinical studies.

Table 1: Effect of this compound on Markers of Chemotherapy-Induced Stemness in Lapatinib-Resistant MDA-MB-231 Cells

ParameterObservationImplicationReference(s)
Cell Viability (IC₅₀) Potent cytotoxicity against Lapatinib-resistant cells.Reversal of acquired drug resistance. tandfonline.com
CSC Marker Expression Downregulation of ALDH, CD44+, SOX2; low CD24-.Reduction of the cancer stem cell population. tandfonline.comnih.gov
Tumorsphere Formation Significant inhibition of tumorsphere self-renewal.Impairment of CSC self-renewal capacity. acs.org
Signaling Pathways Inhibition of AKT/ERK and Wnt/β-catenin pathways.Disruption of key pathways maintaining stemness. acs.orgnih.govnih.gov

This table is generated based on findings reported in the cited research articles.

Rational Design and Discovery Principles Underlying Egfr/csc in 1

Identification Process of Egfr/csc-IN-1 as a Dual EGFR and CSC Inhibitor

The discovery of this compound was a multi-step process aimed at identifying a single chemical entity with two distinct, yet complementary, anti-cancer activities. The rationale for pursuing a dual inhibitor is based on the growing body of evidence that EGFR signaling is not only crucial for the proliferation of the bulk tumor population but also plays a significant role in the maintenance and survival of CSCs. nih.gov Studies have shown that the EGFR pathway, often through downstream mediators like PI3K/AKT/β-catenin, helps regulate CSC properties such as self-renewal and tumorigenesis. nih.gov Furthermore, EGFR inhibition has been observed to block the clustering of CSCs, a phenomenon linked to metastatic potential in cancers like triple-negative breast cancer (TNBC). medchemexpress.comthno.org

The identification process likely began with lead identification, where high-throughput screening of large compound libraries would have been employed to find initial "hits" with significant inhibitory activity against the EGFR kinase. vulcanchem.com Following the initial screening, these hits would undergo secondary assays to confirm their activity and assess their potential for targeting CSCs. Such assays could include:

Spheroid Formation Assays: To measure the ability of the compound to inhibit the self-renewal capacity of CSCs, which grow as three-dimensional spheres in non-adherent culture conditions. vulcanchem.com

Side Population (SP) Analysis: A method using flow cytometry to identify and quantify a subpopulation of cells with CSC-like characteristics based on their ability to efflux fluorescent dyes. A reduction in the SP fraction would indicate anti-CSC activity. vulcanchem.com

This compound was identified as a potential dual inhibitor specifically for research in triple-negative breast cancer, a cancer type where EGFR is often overexpressed but therapies targeting it have had limited success. medchemexpress.comthno.orgmedchemexpress.com The compound emerged from a research strategy focused on developing conjugates of known inhibitor scaffolds with molecules known to disrupt cancer cell stemness, effectively reversing drug resistance. medchemexpress.com

Structural-Activity Relationship (SAR) Studies Guiding this compound Development

Once initial leads were identified, structure-activity relationship (SAR) studies were crucial for optimizing the molecule's potency, selectivity, and drug-like properties. This process involves the systematic chemical modification of a core scaffold and evaluating how these changes affect the compound's biological activity. vulcanchem.com

For this compound, development was centered around a core scaffold optimized for high-affinity binding to the ATP-binding site within the EGFR tyrosine kinase domain. vulcanchem.com While the specific SAR data for this compound is proprietary, the principles can be understood from extensive research on its likely compound class, the 4-anilino-quinazolines, which includes many approved EGFR inhibitors. mdpi.combiorxiv.orgresearchgate.net

SAR studies for this class of inhibitors typically focus on modifications at key positions:

The Quinazoline (B50416) Core: This heterocyclic system mimics the adenine (B156593) ring of ATP and forms critical hydrogen bonds with the "hinge region" of the kinase domain.

The C4-Anilino Group: This "headgroup" extends into a deeper hydrophobic pocket of the EGFR active site. biorxiv.org Modifications here are critical for determining potency and selectivity. Bulky groups can enhance binding and differentiate between kinases. whiterose.ac.uk

Substituents on the Quinazoline Ring (e.g., at C6/C7): These positions are often modified to improve solubility and pharmacokinetic properties, and can also influence target binding. soton.ac.uk

The goal of the SAR optimization for this compound was to enhance its selectivity for EGFR over other closely related kinases, such as HER2, thereby minimizing potential off-target effects. vulcanchem.com

Table 1: Conceptual Structure-Activity Relationship (SAR) for Quinazoline-based EGFR Inhibitors This table illustrates the general principles guiding the optimization of compounds like this compound, based on published data for the broader class of inhibitors.

Structural PositionModification TypeObserved Effect on ActivityRationale
Anilino "Headgroup" (R1)Addition of bulky, hydrophobic groups (e.g., benzyloxy, indazole)Increases dual EGFR/HER2 inhibitory activity. whiterose.ac.ukThese groups can extend into and form favorable interactions within the hydrophobic back pocket of the kinase active site. biorxiv.orgwhiterose.ac.uk
Anilino "Headgroup" (R1)Small, less bulky groupsCan increase selectivity for EGFR over HER2. whiterose.ac.ukFails to form the necessary interactions in the HER2 active site while still fitting optimally in the EGFR pocket.
Quinazoline C6/C7 positions (R2)Addition of solubilizing groups (e.g., methoxy, ethoxy)Generally maintained or improved potency and cellular activity. soton.ac.ukThese groups can form additional interactions with the solvent front and improve the compound's physicochemical properties.

Application of Chemical Biology Approaches in Elucidating this compound's Specificity and Biological Activity

Chemical biology provides the tools and techniques to study the effects of small molecules like this compound in complex biological systems. ugc.edu.hk These approaches are essential for validating that the compound interacts with its intended target (target engagement) and for determining its specificity across the entire proteome.

Target engagement studies confirm that a drug candidate binds to its molecular target within a cellular environment. For this compound, biochemical and kinetic studies were performed to quantify its interaction with EGFR. These studies revealed a high affinity for EGFR, with a reported half-maximal inhibitory concentration (IC50) of 10.52 nM and a dissociation constant (Kd) of 3.8 nM. medchemexpress.comvulcanchem.commedchemexpress.com The Kd value, in particular, indicates very tight binding between the inhibitor and the EGFR protein.

Significantly, kinetic analysis suggested that this compound functions as a non-competitive inhibitor. vulcanchem.com This implies that it binds to an allosteric site—a location on the enzyme distinct from the ATP-binding pocket—to stabilize the kinase in an inactive conformation. vulcanchem.com This binding mode is noteworthy as it may contribute to its efficacy against certain EGFR mutants that have developed resistance to traditional competitive inhibitors. vulcanchem.com

Table 2: Target Engagement Data for this compound

Target ProteinParameterReported ValueReference
EGFRIC5010.52 nM medchemexpress.commedchemexpress.com
Kd3.8 nM vulcanchem.com
Inhibition TypeNon-competitive vulcanchem.com

To be a useful research tool or a viable therapeutic candidate, an inhibitor must be selective for its intended target. Selectivity profiling involves testing the compound against a broad panel of other related and unrelated proteins to identify potential off-target interactions. Chemical proteomics and kinome-wide screening are powerful methods for achieving this, providing a comprehensive view of a compound's interaction profile. nih.gov

For this compound, selectivity profiling demonstrated a favorable profile. It was found to be over 100-fold more selective for EGFR than for HER2, another member of the ErbB receptor family that shares significant structural homology with EGFR. vulcanchem.com This high degree of selectivity is a key attribute, suggesting that the biological effects observed are primarily due to the inhibition of EGFR and not confounding off-target activities.

Table 3: Selectivity Profile of this compound

TargetActivity/SelectivitySignificance
EGFRHigh-affinity target (Kd = 3.8 nM) vulcanchem.comConfirms potent on-target activity.
HER2 and other ErbB family members>100-fold selectivity for EGFR over these related kinases. vulcanchem.comIndicates a low likelihood of off-target effects mediated by other ErbB receptors, enhancing its utility as a specific probe for EGFR function.

Future Research Directions and Translational Perspectives for Egfr/csc in 1 Preclinical Focus

Identification of Predictive and Prognostic Biomarkers for Egfr/csc-IN-1 Response in Preclinical Contexts

To advance the preclinical development of this compound, a crucial step would be the identification of biomarkers to predict tumor response and patient outcomes. Predictive biomarkers could help select tumor models most likely to respond to treatment, while prognostic biomarkers could provide insights into the aggressiveness of the disease in the context of this specific therapeutic approach.

Future preclinical studies would need to focus on a multi-omics approach to biomarker discovery. This would involve genomic, transcriptomic, and proteomic profiling of sensitive versus resistant cancer cell lines and patient-derived xenograft (PDX) models.

Table 1: Potential Predictive and Prognostic Biomarkers for this compound

Biomarker CategoryPotential BiomarkersRationale
Genomic EGFR mutations, amplifications, or specific isoforms; Mutations in downstream signaling pathways (e.g., KRAS, BRAF, PIK3CA); Expression levels of CSC markers (e.g., ALDH1, CD44, CD133).To identify tumors reliant on EGFR signaling and those with a significant CSC population.
Transcriptomic Gene expression signatures associated with EGFR pathway activation; CSC-related gene signatures; Signatures of epithelial-mesenchymal transition (EMT).To capture the functional state of the tumor and its potential for plasticity and resistance.
Proteomic Phosphorylation status of EGFR and downstream effectors (e.g., AKT, ERK); Protein levels of apoptosis and cell cycle regulators.To directly measure the on-target effect of the inhibitor and its impact on key cellular processes.

Exploration of Novel Combination Strategies with this compound in Advanced Preclinical Models

Given that monotherapies in oncology are often limited by the development of resistance, exploring combination strategies for this compound in advanced preclinical models would be a critical research direction. The dual-targeting nature of this compound against both the bulk tumor cells (via EGFR inhibition) and the resistant CSC population provides a strong rationale for synergistic combinations.

Advanced preclinical models, such as patient-derived organoids (PDOs) and PDX models that recapitulate the heterogeneity of human tumors, would be instrumental in these investigations.

Table 2: Potential Combination Strategies for this compound

Combination PartnerRationalePreclinical Models
Standard Chemotherapy To target the rapidly dividing tumor bulk while this compound targets the CSCs and EGFR-driven proliferation.Cell line-derived xenografts, PDX models.
Other Targeted Therapies Inhibitors of parallel or downstream pathways (e.g., MEK inhibitors, PI3K inhibitors) to overcome resistance mechanisms.Genetically engineered mouse models, resistant cell line models.
Immunotherapies To leverage the potential immunomodulatory effects of targeting EGFR and CSCs, enhancing anti-tumor immune responses.Syngeneic mouse models, humanized mouse models.
Anti-angiogenic Agents To disrupt the tumor blood supply, potentially increasing the efficacy of this compound.In vivo imaging models, co-culture models with endothelial cells.

Investigation of this compound's Role in Modulating the Tumor Microenvironment (TME) Components

The tumor microenvironment (TME) plays a pivotal role in tumor progression, metastasis, and therapeutic resistance. Future preclinical research should thoroughly investigate the impact of this compound on the various components of the TME.

Impact on Cancer-Associated Fibroblasts (CAFs) and Immune Cell Infiltration

Cancer-Associated Fibroblasts (CAFs) are key stromal cells that can promote tumor growth and create a barrier to drug delivery. The effect of this compound on CAF activation, proliferation, and their secretome would need to be elucidated. Furthermore, its influence on the infiltration and activity of various immune cell populations, such as cytotoxic T lymphocytes, regulatory T cells, and myeloid-derived suppressor cells, would be a critical area of investigation.

Effects on Extracellular Matrix (ECM) Remodeling

The extracellular matrix (ECM) provides structural support to the tumor and can influence cell signaling and drug penetration. Studies would be required to determine if this compound can modulate the deposition and degradation of key ECM components, such as collagens and fibronectin, and the activity of matrix metalloproteinases (MMPs).

Elucidating this compound's Potential Effects on Immunomodulation in In Vitro and In Vivo Cancer Models

The interplay between EGFR signaling, CSCs, and the immune system is complex. Preclinical in vitro and in vivo studies would be essential to understand the immunomodulatory effects of this compound. This would involve co-culture experiments with immune cells and cancer cells, as well as the use of immunocompetent mouse models. Key questions would include whether this compound can enhance tumor cell antigen presentation, reduce the expression of immunosuppressive molecules, and promote a pro-inflammatory TME.

Development and Application of Advanced Preclinical Modeling for this compound Research

To accurately predict the clinical potential of this compound, the use of advanced preclinical models is imperative. These models offer a more faithful representation of human cancer biology compared to traditional 2D cell cultures and cell line-derived xenografts.

Table 3: Advanced Preclinical Models for this compound Research

Model TypeApplicationAdvantages
Patient-Derived Organoids (PDOs) High-throughput screening of combination therapies; Biomarker discovery.Preserve the 3D architecture, cellular heterogeneity, and genetic landscape of the original tumor.
Patient-Derived Xenografts (PDXs) In vivo efficacy studies; Pharmacodynamic and pharmacokinetic analyses; Evaluation of resistance mechanisms.Maintain the histological and genetic characteristics of the patient's tumor.
Humanized Mouse Models Assessment of immunomodulatory effects; Evaluation of combination therapies with immunotherapies.Allow for the study of interactions between the drug, human tumor cells, and a humanized immune system.
Microfluidic "Tumor-on-a-Chip" Models Investigation of drug penetration, cell migration, and interactions with the TME in a controlled environment.Enable real-time imaging and precise control over experimental conditions.

Utilization of Organoid Models and 3D Culture Systems

Traditional two-dimensional (2D) cell culture models, while useful for initial high-throughput screening, often fail to replicate the intricate tumor microenvironment and cellular heterogeneity found in patients. Three-dimensional (3D) culture systems and patient-derived organoids (PDOs) offer a more physiologically relevant platform for preclinical drug evaluation. nih.govnih.gov

The application of organoid models for testing this compound would be a critical next step. Lung cancer organoids (LCOs), for instance, have been shown to recapitulate the in vivo tumor characteristics and heterogeneity, making them valuable for assessing drug sensitivity and resistance. nih.gov Establishing PDOs from patients with triple-negative breast cancer, particularly those who have developed resistance to standard EGFR inhibitors, would provide a powerful tool to:

Validate Efficacy in a Patient-Relevant Context: Assess the ability of this compound to inhibit the growth of patient-derived tumors that retain their original architecture and cellular diversity. This can help predict clinical response with greater accuracy than traditional models. nih.gov

Investigate Impact on Tumor Heterogeneity: Analyze the effect of the compound on different cell subpopulations within the organoid, including the targeted cancer stem cells. This can provide insights into how this compound modulates the clonal dynamics of a tumor.

Model and Overcome Resistance: Generate organoids from tumors that are resistant to current therapies to confirm that this compound can overcome these resistance mechanisms. Furthermore, long-term culture of organoids with this compound could be used to prospectively study the development of resistance to this dual inhibitor.

Below is a table outlining a potential experimental design for utilizing organoid models in the preclinical evaluation of this compound.

Experimental Phase Objective Organoid Model Key Endpoints
Phase 1: Efficacy Validation To confirm the cytotoxic and anti-proliferative effects of this compound in a patient-derived model.Triple-Negative Breast Cancer (TNBC) Patient-Derived Organoids (PDOs)- Organoid viability assays (e.g., CellTiter-Glo)- Measurement of organoid size and growth kinetics- Immunohistochemical analysis of proliferation markers (e.g., Ki-67)
Phase 2: CSC Targeting To verify the specific targeting and elimination of the cancer stem cell population.TNBC PDOs with known CSC marker expression (e.g., ALDH1, CD44+/CD24-)- Flow cytometry analysis of CSC population changes- Sphere formation assays from treated organoids- Gene expression analysis of stemness-related genes
Phase 3: Resistance Modeling To assess the efficacy of this compound in therapy-resistant tumors.PDOs derived from patients with acquired resistance to lapatinib (B449) or other EGFR inhibitors.- Comparative analysis of IC50 values- Western blot analysis of EGFR pathway activation- Long-term culture to monitor for the emergence of resistance

Implementation of In Silico (Computational/Mathematical) Approaches for Simulating Compound Effects and Tumor Dynamics

Computational and mathematical modeling provides a powerful framework for understanding the complex biological systems that govern tumor growth and response to therapy. In silico approaches can complement and guide wet-lab experiments, saving time and resources.

For this compound, computational models can be employed to:

Simulate Drug-Target Interactions: Molecular docking and molecular dynamics simulations can provide detailed insights into the binding of this compound to both EGFR and its putative CSC target. nih.govmdpi.com This can help in understanding the structural basis of its dual inhibitory activity and in identifying key residues involved in the interaction.

Predict Optimal Combination Therapies: In silico models can be used to simulate the effects of this compound in combination with other anti-cancer agents. This can help in identifying synergistic drug combinations and in optimizing treatment schedules.

A proposed workflow for the implementation of in silico approaches is detailed in the table below.

Modeling Approach Objective Methodology Expected Outcome
Molecular Modeling To elucidate the binding mechanism of this compound.- Molecular docking of this compound to the ATP-binding site of EGFR.- Molecular dynamics simulations to assess the stability of the drug-receptor complex.- Identification of key binding interactions.- Prediction of the impact of resistance mutations on drug binding.
Systems Biology Modeling To predict the effect of dual inhibition on tumor population dynamics.- Development of an agent-based model incorporating cancer stem cell and non-stem cancer cell populations.- Simulation of tumor growth under different treatment conditions (monotherapy vs. dual inhibition).- Prediction of the long-term impact on tumor control and recurrence.- Identification of factors that may contribute to treatment failure.
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling To simulate the relationship between drug exposure and tumor response.- Integration of in vitro potency data with preclinical pharmacokinetic data.- Simulation of tumor growth inhibition at different dosing levels.- Prediction of optimal dosing schedules for in vivo studies.- Identification of a therapeutic window.

Rational Design of Next-Generation Dual Inhibitors Based on this compound's Successes and Limitations

The development of this compound, a conjugate of a lapatinib derivative and a CSC inhibitor, has provided a valuable proof-of-concept for the dual targeting of EGFR and cancer stem cells. The successes of this compound, such as its potent inhibition of EGFR and its ability to overcome lapatinib resistance, serve as a strong foundation for the design of next-generation inhibitors. researchgate.net However, it is also crucial to acknowledge its potential limitations to guide future medicinal chemistry efforts.

Successes of this compound to Build Upon:

Dual-Targeting Moiety: The conjugation of an EGFR inhibitor with a CSC-targeting molecule is a validated strategy for overcoming resistance.

Potent EGFR Inhibition: The lapatinib-derived component provides a high-affinity anchor to the EGFR kinase domain.

Reversal of Acquired Resistance: The ability to effectively kill cells that have become resistant to first-generation EGFR inhibitors is a key advantage.

Potential Limitations of this compound to Address:

Broad Kinase Selectivity: As a lapatinib derivative, this compound may inhibit other kinases, which could lead to off-target effects.

Unoptimized Pharmacokinetic Properties: The large molecular weight and complex structure of the conjugate may present challenges in terms of oral bioavailability, metabolic stability, and tissue distribution.

Limited Scope of CSC Targeting: The current CSC-targeting moiety may not be effective against all CSC populations or in all cancer types.

Based on these considerations, the following rational design strategies can be proposed for the development of next-generation dual inhibitors:

Design Strategy Rationale Proposed Modification Desired Outcome
Enhance Kinase Selectivity To minimize off-target effects and improve the therapeutic index.- Modify the quinazoline (B50416) scaffold to reduce interactions with other kinases.- Utilize computational modeling to predict off-target binding.A more selective inhibitor with a better safety profile.
Improve "Drug-like" Properties To enhance oral bioavailability and metabolic stability for improved in vivo efficacy.- Reduce the molecular weight and complexity of the linker.- Introduce metabolic "soft spots" to control clearance.- Optimize lipophilicity and solubility.An orally available drug candidate with a favorable pharmacokinetic profile.
Broaden CSC Targeting To increase the effectiveness against a wider range of cancer stem cell populations.- Incorporate moieties that target alternative CSC pathways (e.g., Notch, Wnt, Hedgehog).- Develop inhibitors that target multiple CSC markers.A more broadly active compound with a lower likelihood of resistance due to CSC plasticity.
Develop Covalent Inhibitors To achieve more durable target engagement and potentially overcome certain resistance mutations.- Introduce a reactive group (e.g., an acrylamide) to form a covalent bond with a non-catalytic cysteine in the EGFR active site.An inhibitor with a longer duration of action and efficacy against specific resistance mutations.

By systematically addressing these areas, it will be possible to design and synthesize next-generation dual EGFR-CSC inhibitors with improved efficacy, selectivity, and pharmacokinetic properties, ultimately increasing the potential for successful clinical translation.

Q & A

Basic: What is the primary mechanism of action of EGFR/CSC-IN-1 in triple-negative breast cancer (TNBC) models?

This compound acts as a dual inhibitor, targeting both the epidermal growth factor receptor (EGFR) with an IC50 of 10.52 nM and cancer stem cells (CSCs). Its mechanism involves blocking EGFR-mediated signaling pathways (e.g., MAPK/ERK) while suppressing CSC self-renewal via modulation of stemness markers like ALDH1 and CD44. This dual activity aims to reduce tumor recurrence and metastasis in TNBC .

Methodological Insight : To validate this mechanism, researchers should:

  • Use Western blotting to assess EGFR phosphorylation and downstream targets (e.g., AKT, ERK).
  • Employ tumorsphere formation assays and flow cytometry to quantify CSC populations (ALDH1+/CD44+) in treated vs. control groups .

Basic: How is the IC50 value for EGFR inhibition determined experimentally?

The IC50 (half-maximal inhibitory concentration) for EGFR is calculated using kinase inhibition assays. Recombinant EGFR is incubated with varying concentrations of this compound, and enzymatic activity is measured via ADP-Glo™ or fluorescence-based assays. Dose-response curves are plotted, and IC50 values are derived using nonlinear regression (e.g., GraphPad Prism). Ensure replicates (n ≥ 3) and controls (e.g., gefitinib as a positive control) to minimize variability .

Key Consideration : Report buffer conditions (pH, cofactors) and kinetic parameters (Km, Vmax) to ensure reproducibility .

Advanced: How can researchers address discrepancies in efficacy data across different CSC assays when using this compound?

Contradictions may arise due to assay-specific sensitivities (e.g., tumorsphere formation vs. ALDH activity) or heterogeneity in CSC subpopulations. To resolve this:

  • Triangulate Data : Combine multiple assays (e.g., clonogenic assays, in vivo limiting dilution) to confirm CSC inhibition .
  • Standardize Protocols : Adopt consistent culture conditions (e.g., serum-free media with growth factors like EGF/bFGF) .
  • Analyze Context Dependence : Assess tumor microenvironment factors (e.g., hypoxia) that may modulate CSC behavior .

Advanced: What strategies optimize the pharmacokinetic (PK) profile of this compound in preclinical models?

  • Structural Modifications : Introduce solubilizing groups (e.g., PEGylation) to improve bioavailability without compromising target binding .
  • Formulation Testing : Evaluate nano-carriers (liposomes, polymeric nanoparticles) to enhance tumor accumulation and reduce off-target effects .
  • PK/PD Modeling : Use compartmental models to correlate plasma concentrations (AUC, Cmax) with tumor EGFR phosphorylation inhibition .

Validation : Conduct repeated-dose toxicity studies in rodents, monitoring liver enzymes and hematological parameters .

Basic: What are the recommended storage conditions for this compound to maintain stability?

Store lyophilized this compound at -20°C in airtight, light-protected vials. Reconstitute in DMSO (10 mM stock) and aliquot to avoid freeze-thaw cycles. Confirm stability via HPLC purity checks (>98%) before use .

Advanced: How to design a study evaluating this compound’s dual targeting efficacy using the PICO framework?

  • Population (P) : TNBC patient-derived xenografts (PDXs) with confirmed EGFR overexpression and ALDH1+ CSCs.
  • Intervention (I) : this compound (5 mg/kg, oral gavage, 21 days).
  • Comparison (C) : Monotherapy with erlotinib (EGFR inhibitor) or salinomycin (CSC inhibitor).
  • Outcome (O) : Tumor volume reduction (caliper measurements) and CSC frequency (flow cytometry).

Feasibility Check : Use FINER criteria to ensure ethical approval, cohort size (n ≥ 8/group), and statistical power (α = 0.05, β = 0.2) .

Advanced: How should researchers handle contradictory data on this compound’s CSC inhibition in hypoxic vs. normoxic conditions?

  • Hypothesis Testing : Compare tumorsphere formation under 1% O2 (hypoxia) vs. 21% O2 (normoxia) using a hypoxia chamber.
  • Mechanistic Analysis : Profile hypoxia-inducible factors (HIF-1α, HIF-2α) via qPCR and correlate with CSC marker expression .
  • Iterative Redesign : If hypoxia reduces efficacy, co-administer HIF inhibitors (e.g., digoxin) and reassess outcomes .

Basic: What in vitro assays are critical for confirming this compound’s dual activity?

  • EGFR Inhibition : MTT assay on EGFR-dependent cell lines (e.g., HCC827) with IC50 validation via kinase assays .
  • CSC Suppression : ALDEFLUOR assay for ALDH1 activity and tumorsphere count in ultra-low attachment plates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.